molecular formula C13H23NO4 B1397781 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate CAS No. 1009376-76-4

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Cat. No. B1397781
CAS RN: 1009376-76-4
M. Wt: 257.33 g/mol
InChI Key: HDRXORRYMWSTTC-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of “1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate” can be achieved from Di-tert-butyl dicarbonate and (3r,6s)-3-piperidinecarboxylic acid, 6-methyl-, methyl ester .

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to "1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate," have been widely used in industrial and commercial products to prevent oxidative reactions. Studies have detected SPAs in various environmental matrices, highlighting the need for understanding their environmental behavior, human exposure, and potential toxicity. Future research should focus on the contamination patterns of novel SPAs, their environmental behaviors, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Thermophysical Properties of Ethers in Non-Polar Solvents

Research on the thermophysical properties of mixtures containing ethers like MTBE (methyl tert-butyl ether) provides valuable insights into the behavior of ethers in various solvents. Such studies are essential for developing new applications in chemical engineering and material science. A comprehensive review of mixtures and properties studied in this context can guide future research towards areas requiring further exploration (Marsh et al., 1999).

Polymer Membranes for Fuel Additive Purification

The use of polymer membranes for the purification of fuel additives such as MTBE demonstrates the potential for industrial applications of related compounds in enhancing fuel performance and reducing hazardous emissions. Research focuses on the efficiency of various polymer membranes in separating azeotropic mixtures, pointing towards innovative solutions for fuel purification (Pulyalina et al., 2020).

Biodegradation and Environmental Behavior of Methyl Tert-Butyl Ether

The environmental behavior and fate of MTBE, a compound structurally related to "1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate," have been extensively studied. These studies highlight the challenges and potential strategies for bioremediation of compounds with similar structures, emphasizing the importance of understanding the degradation pathways and environmental impact (Squillace et al., 1997).

Synthetic Routes and Pharmacological Applications

Research on the synthetic routes of pharmaceuticals, such as vandetanib, provides insights into the chemical synthesis and potential applications of complex compounds, including those related to "1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate." Understanding these synthetic pathways can lead to the development of new drugs and therapeutic agents (Mi, 2015).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXORRYMWSTTC-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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